CBP/p300-IN-10

Description

Overview of CBP/p300 Homology, Structure, and Functional Overlap in Transcriptional Regulation

Both proteins possess a central histone acetyltransferase (HAT) domain, which is responsible for transferring an acetyl group to the lysine (B10760008) residues of histones and other proteins. thno.orgwikipedia.org This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more "relaxed" chromatin structure that is permissive for transcription. nih.gov

Beyond the HAT domain, CBP and p300 share several other critical domains that facilitate their role as transcriptional scaffolds: thno.orgnih.govwikipedia.org

KIX (Kinase-Inducible Domain Interacting) Domain: Binds to a variety of transcription factors, including CREB and c-Myb. wikipedia.orgashpublications.org

Bromodomain: Recognizes and binds to acetylated lysine residues, helping to anchor the CBP/p300 complex to active chromatin regions. thno.orgnih.gov

Cysteine/Histidine-rich regions (TAZ1, TAZ2, and ZZ): These zinc-finger domains are crucial for interactions with numerous transcription factors, including p53 and nuclear receptors. thno.orgwikipedia.org

Nuclear Receptor Interaction Domain (NRID): Facilitates binding to nuclear hormone receptors. thno.org

While often functioning redundantly, evidence suggests that CBP and p300 also have distinct, non-overlapping roles. nih.govcsic.es Knockout mouse studies have revealed that the complete absence of either protein is embryonically lethal, highlighting their individual importance in development. biologists.comaginganddisease.org Furthermore, some studies have shown differential requirements for CBP or p300 in specific cellular differentiation pathways, such as hematopoiesis and myogenesis. embopress.orgpnas.org This suggests that despite their homology, subtle differences in their structure or interaction partners allow for specialized functions. nih.gov

Interactive Data Table: Key Domains of CBP/p300

| Domain | Function | Key Interacting Partners |

| NRID | Nuclear Receptor Interaction | Nuclear Hormone Receptors |

| TAZ1 (CH1) | Transcription Factor Binding | p53, HIF-1α, STAT2 |

| KIX | Transcription Factor Binding | CREB, c-Myb, MLL, E2A-PBX1 |

| Bromodomain | Acetyl-lysine Binding | Acetylated Histones |

| HAT | Histone Acetyltransferase | Histones (H3, H4), p53, GATA-1 |

| PHD/RING | Structural/E3 Ligase Activity | - |

| ZZ Domain | Histone Tail Recognition | Histone H3 |

| TAZ2 (CH3) | Transcription Factor Binding | p53, E1A |

| IBiD (NCBD) | Transcription Factor Binding | IRF-3, SRC-1 |

Multifaceted Roles in Fundamental Cellular Processes

CBP and p300 are central hubs in the cellular regulatory network, translating extracellular signals and internal cues into specific gene expression programs that govern a wide range of fundamental processes.

Cell Cycle Regulation and Proliferation

CBP/p300 are critical for the control of cell cycle progression. biologists.com Their interaction with the adenoviral oncoprotein E1A, which disrupts their function, provided early evidence of their role in regulating cell proliferation. biologists.com They are involved in modulating the transcription of genes essential for cell cycle checkpoints, particularly the G1/S transition. biologists.comnih.gov For instance, CBP/p300 can activate the expression of cyclin E, and their inhibition leads to cell cycle arrest. nih.govplos.org In various cancers, such as acute myeloid leukemia, CBP/p300 are essential for the expression of genes involved in DNA replication and mitosis, thereby supporting cancer cell proliferation. thno.org

Cell Differentiation and Development (e.g., Embryogenesis, Stem Cell Pluripotency)

The essential and sometimes distinct roles of CBP and p300 are profoundly evident during development. aginganddisease.org Mice lacking either p300 or CBP die during embryogenesis, exhibiting severe defects in processes like neural tube formation and heart development. csic.esaginganddisease.org This highlights that while they have overlapping functions, a full dosage of each is necessary for normal development. aginganddisease.org

In the context of stem cells, CBP/p300 are crucial for maintaining pluripotency and self-renewal. nih.govhapres.com They are recruited by master pluripotency transcription factors like Oct4, Sox2, and Nanog to maintain the specific gene expression network of embryonic stem cells (ESCs). nih.govmdpi.com Inhibition of CBP/p300 HAT activity has been shown to downregulate key pluripotency genes and disrupt ESC self-renewal, underscoring their indispensable catalytic role in maintaining the stem cell state. le.ac.uk Conversely, they are also integral to driving differentiation; for example, p300 is required for the proper differentiation of hematopoietic and muscle cells. embopress.orgpnas.org

Apoptosis and DNA Damage Response

CBP/p300 play a crucial role in the cellular response to DNA damage, primarily through their interaction with the tumor suppressor protein p53. nih.gov Following genotoxic stress, p53 is activated and stabilized, in part through acetylation by CBP/p300. sigmaaldrich.commdpi.com This acetylation enhances p53's ability to bind DNA and activate the transcription of its target genes, which can lead to either cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) to eliminate severely damaged cells. nih.govmdpi.com The interaction is complex, with CBP/p300 acting as a scaffold and an enzyme to ensure a full p53 response. nih.govdoi.org Inactivation of CBP/p300 in certain cancer cells with mismatch repair deficiencies provides a survival advantage, suggesting they are key players in the DNA damage checkpoint. pnas.org

Immune Responses and Inflammation

CBP and p300 are key co-activators for transcription factors that drive immune and inflammatory responses, most notably NF-κB (nuclear factor-κB). pnas.org Upon stimulation by cytokines or pathogens, the p65 subunit of NF-κB interacts directly with CBP/p300. pnas.orgplos.org This recruitment is essential for the transcriptional activation of a wide array of pro-inflammatory genes, including cytokines and chemokines. e-century.us Inhibition of CBP/p300 has been shown to suppress T-cell activation and reduce the expression of pro-inflammatory cytokines, highlighting their potential as therapeutic targets for autoimmune and inflammatory diseases. nih.govresearchgate.net

Dysregulation of CBP/p300 in Pathological Conditions, including Oncogenesis

Given their central role in controlling proliferation, differentiation, and apoptosis, it is not surprising that the dysregulation of CBP/p300 is a common feature in cancer. nih.govtandfonline.com These proteins exhibit a dual role, acting as both tumor suppressors and oncogenes depending on the cellular context. nih.govresearchgate.net

As Tumor Suppressors: Loss-of-function mutations and deletions in the genes encoding CBP (CREBBP) and p300 (EP300) are frequently found in various cancers, including hematological malignancies and solid tumors. nih.govresearchgate.net Germline mutations in CREBBP cause Rubinstein-Taybi syndrome, a developmental disorder associated with an increased risk of cancer. nih.gov Their tumor-suppressive functions are often linked to their role in activating p53 and other tumor suppressor pathways. nih.govaacrjournals.org

As Oncogenes: Conversely, CBP/p300 are often overexpressed in many cancers and can promote tumorigenesis. thno.orgmdpi.com They act as critical co-activators for oncogenic transcription factors such as MYC and the androgen receptor, driving the expression of genes that promote cancer cell proliferation, survival, and metastasis. thno.orgmdpi.com Their HAT activity is crucial for maintaining the active chromatin state at super-enhancers that control the expression of key oncogenes. thno.org This oncogenic dependency makes the enzymatic activity of CBP/p300 an attractive target for cancer therapy, leading to the development of specific inhibitors like CBP/p300-IN-10. thno.orgastx.com

Structure

3D Structure

Properties

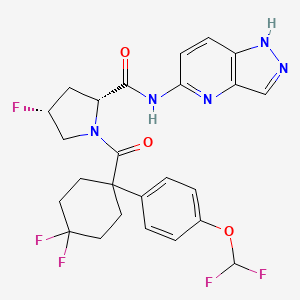

Molecular Formula |

C25H24F5N5O3 |

|---|---|

Molecular Weight |

537.5 g/mol |

IUPAC Name |

(2R,4R)-1-[1-[4-(difluoromethoxy)phenyl]-4,4-difluorocyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H24F5N5O3/c26-15-11-19(21(36)33-20-6-5-17-18(32-20)12-31-34-17)35(13-15)22(37)24(7-9-25(29,30)10-8-24)14-1-3-16(4-2-14)38-23(27)28/h1-6,12,15,19,23H,7-11,13H2,(H,31,34)(H,32,33,36)/t15-,19-/m1/s1 |

InChI Key |

IGBIPTRCWSVZCO-DNVCBOLYSA-N |

Isomeric SMILES |

C1CC(CCC1(C2=CC=C(C=C2)OC(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F)(F)F |

Canonical SMILES |

C1CC(CCC1(C2=CC=C(C=C2)OC(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F)(F)F |

Origin of Product |

United States |

Cbp/p300 in 10: a Preclinical Inhibitor of Crebbp/ep300 Acetyltransferase Activity

Identification and Biochemical Characterization of CBP/p300-IN-10 as a Histone Acetyltransferase Inhibitor

CBP/p300-IN-10 has been identified as a potent inhibitor of the histone acetyltransferase (HAT) activity of the paralogous transcriptional coactivators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300 or p300). medchemexpress.com These enzymes are crucial regulators of gene expression through the acetylation of lysine (B10760008) residues on both histone and non-histone proteins, a key mechanism in epigenetic regulation. mdpi.comnih.gov The inhibition of CBP/p300 is a subject of investigation in preclinical research for its potential therapeutic applications. medchemexpress.comaacrjournals.org

CBP/p300-IN-10 demonstrates potent inhibition of the catalytic HAT domains of both EP300 and CREBBP. medchemexpress.com In cellular assays, the compound has been shown to inhibit the acetylation of histone H3 at lysine 27 (H3K27ac), a canonical mark of CBP/p300 activity, in LK2 cells with a half-maximal inhibitory concentration (IC50) of 22 nM. medchemexpress.com

Biochemical assays have determined the potency of CBP/p300-IN-10 against its primary targets. The compound exhibits strong inhibitory activity with specific IC50 values for each paralog.

| Target Enzyme | IC50 Value (nM) |

| EP300 | 26 |

| CREBBP | 39 |

| Data sourced from MedchemExpress. medchemexpress.com |

These values indicate a high degree of potency against both histone acetyltransferases.

The mechanism by which CBP/p300 inhibitors, such as those in the same class as CBP/p300-IN-10, exert their effect is through competition with the enzyme's cofactor, acetyl-CoA. mdpi.commdpi.com These inhibitors are designed to bind to the acetyl-CoA binding pocket within the HAT domain of CBP and p300. mdpi.commdpi.com By occupying this site, the inhibitor prevents the binding of the natural acetyl-CoA molecule, thereby blocking the transfer of an acetyl group to substrate proteins, including histones. This competitive inhibition effectively curtails the enzyme's catalytic function. mdpi.com

Preclinical Specificity and Selectivity Profile of CBP/p300-IN-10

The specificity and selectivity of a preclinical inhibitor are critical parameters, defining its utility as a research tool and its potential for further development. Due to the high degree of sequence homology in the catalytic HAT domains of CBP and p300, many inhibitors, including CBP/p300-IN-10, demonstrate dual activity against both paralogs. aacrjournals.orgnih.gov

While CBP/p300-IN-10 potently inhibits both CBP and p300, the development of paralog-selective inhibitors remains a significant area of research. aacrjournals.orgbiorxiv.org The ability to selectively target either CBP or p300 would allow for a more precise dissection of their individual, non-redundant biological functions. biorxiv.org Research into other compounds has shown that achieving high selectivity is challenging but possible. For instance, the inhibitor CPI-1612 shows a greater than 6-fold selectivity for EP300 over CREBBP in biochemical assays. biorxiv.org The development of selective degraders, which utilize a different mechanism than catalytic inhibition, also represents a strategy to achieve paralog selectivity. aacrjournals.orgnih.gov

The broader selectivity profile of CBP/p300 inhibitors is also evaluated against other protein families, particularly other bromodomain-containing proteins, as bromodomains are also involved in recognizing acetylated lysines. pnas.org For example, the inhibitor CBP30 was tested against a panel of 45 bromodomains and was found to have marked specificity for the bromodomains of CBP and p300, with the BET family bromodomains being the only other significant targets. pnas.org This type of profiling is essential to ensure that the observed biological effects are due to the inhibition of the intended targets.

Molecular and Cellular Mechanisms of Cbp/p300 Regulation by Cbp/p300 in 10

Impact on Histone Acetylation Dynamics

The compound CBP/p300-IN-10 is part of a broader class of inhibitors that target the histone acetyltransferase (HAT) activity of the paralogous proteins CREB-binding protein (CBP) and p300. These coactivators are crucial regulators of gene expression, and their inhibition by compounds like CBP/p300-IN-10 has significant downstream effects on histone acetylation, chromatin structure, and the transcriptional landscape.

Inhibition of CBP/p300 by compounds like CBP/p300-IN-10 leads to a significant reduction in global and locus-specific histone acetylation. A primary target of CBP/p300 is the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac), a hallmark of active enhancers and promoters. biorxiv.orgnih.gov Studies have shown that the combined knockout or inhibition of CBP and p300 results in a near-complete loss of H3K27ac in mammalian cells. biorxiv.org This indicates that CBP and p300 are the principal enzymes responsible for this specific histone mark.

While H3K27ac is a major target, CBP/p300 also acetylates other histone residues, including H3K18ac. nih.govresearchgate.net The inhibition of CBP/p300 would therefore also lead to a decrease in H3K18ac levels. In contrast, the levels of H3K9ac and H3K14ac are largely unaffected by the loss of CBP activity, suggesting these marks are primarily established by other HATs, such as GCN5/PCAF. nih.govjneurosci.org In fact, the deletion of GCN5/PCAF in cells leads to a dramatic reduction in H3K9ac, while the deletion of CBP/p300 specifically impacts H3K18ac and H3K27ac. nih.govresearchgate.net

The table below summarizes the impact of CBP/p300 inhibition on specific histone H3 acetylation marks.

| Histone Mark | Effect of CBP/p300 Inhibition | Primary Acetyltransferase(s) |

| H3K27ac | Significantly Decreased | CBP/p300 |

| H3K18ac | Significantly Decreased | CBP/p300 |

| H3K9ac | Largely Unaffected | GCN5/PCAF |

| H3K14ac | Largely Unaffected | GCN5/PCAF and other HATs |

This table summarizes the differential impact of CBP/p300 inhibition on various histone H3 acetylation marks, highlighting the substrate specificity of these enzymes.

Histone acetylation is fundamentally linked to chromatin structure. The addition of acetyl groups to lysine residues neutralizes their positive charge, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This "loosening" of chromatin, often referred to as chromatin decompaction, is generally associated with increased accessibility for the transcriptional machinery. pnas.org

Despite this, the reduction in histone acetylation by CBP/p300 inhibitors ultimately contributes to a less permissive chromatin environment for transcription, hindering the binding of the basal transcription machinery and other regulatory factors. nih.govoup.com

The regulation of histone modifications is a dynamic process involving the coordinated action of "writer" enzymes like HATs and "eraser" enzymes like histone demethylases. CBP/p300 function in close concert with other chromatin-modifying enzymes.

A key interaction is with the H3K27 demethylase UTX and the H3K4 methyltransferase MLL4 (also known as KMT2D). nih.govportlandpress.com p300 forms a complex with UTX and MLL4, creating a feedforward regulatory loop that is essential for the establishment of active enhancers. nih.gov UTX can recruit p300 to enhancer regions, which in turn facilitates p300-mediated H3K27ac. nih.govnih.gov Simultaneously, MLL4, a major H3K4 mono-methyltransferase, deposits the H3K4me1 mark, which is characteristic of primed and active enhancers. portlandpress.comoup.com The presence of H3K4me1 can further enhance CBP/p300-dependent H3K27ac. nih.gov

Therefore, the inhibition of CBP/p300 by a compound like CBP/p300-IN-10 would disrupt this intricate interplay. By blocking the HAT activity of CBP/p300, the inhibitor would not only prevent H3K27 acetylation but also indirectly affect the functional output of the UTX-MLL4-p300 complex, leading to a dampening of enhancer activity and the associated gene expression programs. nih.govportlandpress.com

Modulation of Non-Histone Protein Acetylation and Function by CBP/p300-IN-10

Beyond their role in histone modification, CBP and p300 acetylate a vast array of non-histone proteins, thereby regulating their activity, stability, and subcellular localization. nih.gov Inhibition of CBP/p300 with compounds like CBP/p300-IN-10 can therefore have profound effects on numerous cellular signaling pathways by altering the acetylation status of key regulatory proteins.

CBP/p300 have been shown to acetylate a multitude of transcription factors, influencing their function in diverse cellular processes. nih.govnih.gov Inhibition of CBP/p300 would prevent these crucial post-translational modifications.

p53 : Acetylation of the tumor suppressor p53 by p300 is a critical event for its activation in response to cellular stress. embopress.org This modification enhances p53's ability to bind DNA and activate its target genes, which are involved in cell cycle arrest and apoptosis. nih.govembopress.org

NF-κB : The p65 subunit of NF-κB is acetylated by p300, which is important for its transcriptional activity. frontiersin.org

HIF-1α : The stability and transcriptional activity of the hypoxia-inducible factor 1-alpha (HIF-1α) are regulated by p300/CBP-mediated acetylation. biorxiv.orgresearchgate.net

Androgen Receptor (AR) and Estrogen Receptor (ER) : These nuclear hormone receptors are key drivers in prostate and breast cancer, respectively. Their transcriptional activity is enhanced by CBP/p300-mediated acetylation. nih.gov

c-Myc : The oncoprotein c-Myc is acetylated by CBP, which stimulates its transcriptional activity. nih.gov

GATA1 : Acetylation of the hematopoietic transcription factor GATA1 by CBP/p300 is essential for its function. nih.gov

STAT1 : CBP, but not p300, has been shown to directly acetylate the DNA binding domain of STAT1, which has implications for its nuclear export and deactivation. frontiersin.org

Smad : p300-mediated acetylation of Smad proteins promotes their nuclear accumulation and subsequent transcriptional activity. nih.gov

MEF2 : The myocyte enhancer factor 2 (MEF2) is another transcription factor whose DNA-binding and transactivation activity are enhanced by CBP/p300-mediated acetylation. nih.gov

The table below provides a summary of the effects of CBP/p300-mediated acetylation on various transcription factors.

| Transcription Factor | Effect of Acetylation by CBP/p300 |

| p53 | Enhanced DNA binding and activation |

| NF-κB (p65) | Increased transcriptional activity |

| HIF-1α | Increased stability and transcriptional activity |

| Androgen Receptor (AR) | Enhanced transactivation function |

| Estrogen Receptor (ER) | Enhanced DNA-binding and transcriptional activity, increased protein stability |

| c-Myc | Stimulated transcriptional activity |

| GATA1 | Essential for function |

| STAT1 | Modulates nuclear export and deactivation |

| Smad | Promoted nuclear accumulation |

| MEF2 | Enhanced DNA-binding and transactivation activity |

This interactive table outlines the diverse functional consequences of CBP/p300-mediated acetylation on a selection of key transcription factors.

As highlighted in the examples above, the acetylation of transcription factors by CBP/p300 can modulate their function through several mechanisms. Inhibition by CBP/p300-IN-10 would interfere with these regulatory processes.

DNA-Binding Activity : For several transcription factors, including p53 and the Estrogen Receptor, acetylation by CBP/p300 directly enhances their affinity for their specific DNA recognition sequences, thereby promoting the transcription of their target genes. nih.govoup.com

Nuclear Localization : The subcellular localization of certain transcription factors can be influenced by their acetylation status. For instance, the acetylation of Smad proteins by p300 facilitates their accumulation in the nucleus, where they can exert their transcriptional regulatory functions. nih.gov Similarly, p300 can promote the nuclear translocation of NRF2. uni-freiburg.de

Stability : Acetylation can also impact the stability of transcription factors. For example, p300-mediated acetylation of the Estrogen Receptor has been shown to increase its protein stability, potentially by reducing its ubiquitination and subsequent degradation by the proteasome. nih.gov Conversely, in some contexts, acetylation can have a destabilizing effect. The interplay between acetylation and other post-translational modifications, such as ubiquitination, is a complex and often context-dependent regulatory mechanism.

Disruption of Protein-Protein Interactions by CBP/p300-IN-10

A primary mechanism through which CBP/p300 proteins exert their function is by acting as scaffolds, bringing together various transcription factors and components of the basal transcriptional machinery. nih.govtandfonline.com By inhibiting the HAT activity of CBP/p300, CBP/p300-IN-10 can indirectly disrupt these critical protein-protein interactions that are dependent on the acetylation status of the involved proteins.

The interaction between Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its co-activators CBP/p300 is a critical step in the cellular response to low oxygen conditions (hypoxia). mdpi.compnas.org This interaction is essential for the transcriptional activation of genes that promote cell survival, proliferation, and angiogenesis under hypoxic conditions, which are often found in solid tumors. plos.org

The C-terminal transactivation domain (CTAD) of HIF-1α binds to the CH1 domain of p300/CBP, a process that is crucial for the recruitment of the transcriptional machinery. plos.orgnih.gov This recruitment leads to the expression of HIF-1α target genes. pnas.org The inhibitory activity of compounds like CBP/p300-IN-10 on the HAT function of CBP/p300 can interfere with this process. While direct evidence for CBP/p300-IN-10's effect on the HIF-1α/p300/CBP interaction is still emerging, the principle is that by altering the acetylation landscape, the stability and assembly of such transcriptional complexes can be compromised. acs.org For instance, the antibiotic novobiocin (B609625) has been shown to disrupt the HIF-1α and p300/CBP interaction by directly binding to the HIF-1α CTAD. plos.org This highlights the therapeutic potential of targeting this interaction.

The structural basis for the recognition between HIF-1α and CBP/p300 has been elucidated, revealing that the unbound HIF-1α CTAD is intrinsically disordered and folds upon binding to the TAZ1 (or CH1) domain of CBP. pnas.org This interaction buries the asparagine-803 residue of HIF-1α, a key site for hypoxic regulation. pnas.org Disruption of this interaction has been shown to attenuate tumor growth, underscoring its importance as a therapeutic target. pnas.orgpnas.org

The Wnt/β-catenin signaling pathway is another critical pathway in both development and cancer, where CBP/p300 plays a pivotal co-activator role. mdpi.com Upon Wnt signaling activation, β-catenin accumulates in the nucleus and interacts with TCF/LEF family transcription factors to activate target gene expression. This activation requires the recruitment of either CBP or p300. pnas.org

The interaction between β-catenin and CBP is particularly important for the transcription of genes involved in cell proliferation and survival. mdpi.com Small molecules that selectively inhibit the β-catenin/CBP interaction, but not the β-catenin/p300 interaction, have been shown to induce differentiation in cancer cells. pnas.orgmdpi.com This suggests that the choice of co-activator (CBP or p300) can determine cellular fate, with the CBP/β-catenin complex often being associated with a proliferative or stem-like state. mdpi.comresearchgate.net

For example, the small molecule ICG-001 specifically blocks the interaction between β-catenin and CBP, leading to a switch in coactivator usage from CBP to p300. pnas.orgmdpi.com This switch results in the downregulation of pro-survival genes and the induction of differentiation. mdpi.com This demonstrates that modulating the interaction between oncogenic proteins like β-catenin and their co-activators is a viable therapeutic strategy. While the direct effect of CBP/p300-IN-10 on this specific interaction is not fully detailed in the provided context, its role as a CBP/p300 inhibitor suggests it could influence the dynamics of such oncogenic protein complexes.

Table 1: Key Protein-Protein Interactions Modulated by CBP/p300 Activity

| Interacting Proteins | Biological Process | Role of CBP/p300 | Potential Effect of Inhibition |

|---|---|---|---|

| HIF-1α / p300/CBP | Hypoxic response, angiogenesis, tumor progression mdpi.complos.org | Transcriptional co-activator for HIF-1α target genes pnas.orgnih.gov | Disruption of hypoxic signaling and downstream gene expression plos.org |

| β-catenin / CBP | Wnt signaling, cell proliferation, stem cell maintenance mdpi.commdpi.com | Co-activator for β-catenin target genes promoting proliferation pnas.org | Inhibition of proliferation and induction of differentiation pnas.orgmdpi.com |

| p53 / CBP/p300 | Tumor suppression, DNA damage response nih.gov | Acetylates p53, enhancing its DNA-binding activity nih.gov | Reduced p53-mediated transcriptional activation |

| GATA-1 / CBP/p300 | Hematopoiesis mdpi.com | Acetylates GATA-1, modulating its activity mdpi.com | Altered hematopoietic gene expression |

| MYC / CBP/p300 | Cell cycle progression, oncogenesis mdpi.com | Co-activator for MYC target genes mdpi.com | Downregulation of MYC-driven transcription |

Biological Impact of Cbp/p300 in 10 in Preclinical Disease Models

Oncology Research Applications

Hematological Malignancies

Inhibitors of CBP/p300 have shown promise in preclinical models of various blood cancers by targeting key oncogenic drivers.

Acute Myeloid Leukemia (AML): The epigenetic regulators CBP and p300 are considered therapeutic targets in AML. mdpi.com Genetic and pharmacological inhibition of CBP/p300 in murine models of AML has been shown to be crucial for the induction and maintenance of the disease. mdpi.com Small molecule inhibitors of CBP/p300's lysine (B10760008) acetyltransferase (KAT) activity have been validated as therapeutic targets across a wide range of human AML subtypes in vitro. mdpi.com This inhibition leads to transcriptional changes that induce apoptosis and cell-cycle arrest in leukemia cells and decreases the clonogenic growth of primary AML patient samples. mdpi.com For instance, the CBP/p300 HAT inhibitor A-485 demonstrates potent anticancer activity against AML cells. nih.gov Another inhibitor, GNE-272, also shows antitumor potential in MYC-dependent AML. mdpi.com Furthermore, a novel CBP/p300 degrader, XYD129, has exhibited potent antiproliferative activity in AML cell lines like MV4-11, MOLM-16, and KG-1, effectively suppressing tumor growth in a MOLM-16 xenograft model. nih.gov The inhibitor CCS1477 has also shown a significant dose-dependent reduction in tumor growth in a MOLM-16 xenograft model of AML and prolonged survival in murine models of human AML. ascopubs.org

Multiple Myeloma (MM): Myeloma cells are among the most sensitive to CBP/p300 degradation. drugtargetreview.com The inhibition of CBP/p300 is crucial for the viability of myeloma cells. mdpi.com Chemical degraders of CBP/p300, such as dCBP-1, induce apoptosis in myeloma cell lines, an effect attributed to the rapid disruption of oncogenic transcriptional networks mediated by essential transcription factors like IRF4 and MYC. drugtargetreview.com The CBP/p300 inhibitor CCS1477 has shown anti-tumor activity as a monotherapy in xenograft models of multiple myeloma. mayo.edu Additionally, a novel CBP/p300 degrader, CBPD-409, has demonstrated preclinical efficacy in MM, showing greater pro-apoptotic effects compared to CCS1477, both alone and in combination with dexamethasone, and significantly reduced tumor burden in a xenograft model. researchprotocols.org

Non-Hodgkin's Lymphoma (NHL): In B-cell lymphomas, there are frequent loss-of-function mutations in CBP, making these tumors dependent on the p300 paralogue for their growth. mayo.edu Inhibition of p300 in this context can lead to synthetic lethality and apoptosis. mayo.edu The CBP/p300 HAT inhibitor A-485 has shown potent anticancer activity against non-Hodgkin's lymphoma cells. nih.govtandfonline.com The inhibitor C646 has been found to reduce MYC expression, leading to apoptosis in lymphoma cells and significant tumor reduction in xenograft models. mdpi.com In a DOHH-2 xenograft model of B-cell lymphoma, the CBP/p300 inhibitor CCS1477 demonstrated a reduction in tumor growth. researchgate.net

Interactive Table: Preclinical Activity of CBP/p300 Inhibitors in Hematological Malignancies

| Compound/Inhibitor | Cancer Type | Model | Key Findings |

|---|---|---|---|

| HAT Inhibitors (e.g., A-485, C646) | Acute Myeloid Leukemia | In vitro (human AML subtypes), In vivo (murine models) | Induces apoptosis and cell-cycle arrest; decreases clonogenic growth. mdpi.comnih.gov |

| dCBP-1 (Degrader) | Multiple Myeloma | In vitro (myeloma cell lines) | Induces apoptosis by disrupting IRF4 and MYC signaling networks. drugtargetreview.com |

| CCS1477 | Acute Myeloid Leukemia | In vivo (xenograft and murine models) | Dose-dependent tumor growth reduction; prolonged survival. ascopubs.org |

| CCS1477 | Multiple Myeloma | In vivo (xenograft models) | Significant anti-tumor activity as a monotherapy. mayo.edu |

| CBPD-409 (Degrader) | Multiple Myeloma | In vitro, In vivo (xenograft model) | Greater pro-apoptotic effects than CCS1477; reduced tumor burden. researchprotocols.org |

| A-485, C646 | Non-Hodgkin's Lymphoma | In vitro, In vivo (xenograft models) | Potent anticancer activity; reduction in MYC expression and tumor size. nih.govtandfonline.commdpi.com |

| XYD129 (Degrader) | Acute Myeloid Leukemia | In vitro (cell lines), In vivo (xenograft model) | Potent antiproliferative activity; suppressed tumor growth. nih.gov |

Solid Tumors

The therapeutic potential of targeting CBP/p300 extends to various solid tumors, where these co-activators often drive key oncogenic pathways.

CBP/p300 are critical co-activators for the androgen receptor (AR), a key driver in both androgen receptor-positive (AR+) and castration-resistant prostate cancer (CRPC). thno.orgclinicaltrials.gov Inhibition of the CBP/p300 bromodomain has been shown to block the growth of CRPC. nih.gov The small-molecule inhibitor GNE-049 demonstrated dose-dependent inhibition of AR signaling and prostate cancer proliferation in vitro and in vivo. nih.gov Another inhibitor, CCS1477, has shown anti-tumor activity in AR-splice variant-driven models by regulating AR and c-MYC signaling. thno.org In preclinical models of CRPC, a novel orally active p300/CBP degrader, CBPD-409, potently inhibited tumor growth and showed synergy with AR antagonists. abcam.co.jp Similarly, selective degradation of p300 has been shown to suppress AR signaling and inhibit tumor growth in mouse models of AR-positive prostate cancer. frontiersin.org The inhibitor FT-7051 has also shown activity in preclinical models of prostate cancer, including those resistant to current AR inhibitors. hra.nhs.uk

CBP/p300 are also key co-activators for the estrogen receptor (ER) and play a role in AR-positive breast cancers. clinicaltrials.gov In preclinical models of AR-positive triple-negative breast cancer (TNBC), the CBP/p300 bromodomain inhibitor FT-6876 demonstrated efficacy. tandfonline.comresearchgate.net Treatment with FT-6876 led to a reduction in H3K27Ac, a histone mark associated with active gene transcription, and a decrease in AR and ER target gene expression, resulting in time-dependent growth inhibition in AR-positive models. tandfonline.comresearchgate.netcaymanchem.comaacrjournals.org In immunocompetent mouse models of TNBC, CBP/p300 bromodomain inhibition suppressed the growth of neutrophil-enriched tumors by reducing immunosuppressive tumor-associated neutrophils (TANs) and activating immune responses. researchgate.net

In non-small cell lung cancer (NSCLC), the CBP/p300 HAT inhibitor A-485 has been shown to cause growth arrest by inducing senescence through the activation of the autophagic pathway. nih.govijbs.com Disruption of this autophagy triggered apoptotic cell death. nih.gov In other studies, A-485 also reduced the proliferation of NSCLC and small cell lung cancer (SCLC) cell lines. abcam.co.jp A synthetic lethal relationship has been identified between CBP and p300, where CBP-deficient cancers, which occur in about 10-15% of NSCLC and SCLC, become dependent on p300. In CBP-deficient lung cancer cells, p300 is essential for cell proliferation and tumor progression, with MYC being a key up-regulated gene. nih.gov Selective targeting of p300 is therefore a potential therapeutic strategy in CBP-mutant lung cancers. While CBP loss can promote SCLC progression, p300 deficiency has been found to inhibit tumor development in this context. tandfonline.com

In preclinical models of colorectal cancer (CRC), CBP/p300 inhibitors have demonstrated anti-tumor effects. The dual BET and CBP/p300 inhibitor NEO2734 has shown activity against CRC cell lines, inducing cell death via DR5- and p53/PUMA-mediated pathways. hra.nhs.uk Another study showed that the p300/CBP HAT inhibitor anacardic acid induced synthetic lethality in PTEN-deficient colorectal cancer cells by destabilizing AKT. This effect was validated in xenograft models where PTEN-deficient tumors were more sensitive to the treatment. Furthermore, the CBP/p300 bromodomain inhibitor GNE-781 has been shown to suppress tumor growth in mouse models of colon cancer by augmenting the tumor immune response. thno.org Isothiazolone-based p300 HAT co-inhibitors, CCT077791 and CCT077792, have also been found to reduce histone acetylation and decrease the proliferation of colon cancer cells. nih.gov

Interactive Table: Preclinical Activity of CBP/p300 Inhibitors in Solid Tumors

| Compound/Inhibitor | Cancer Type | Model | Key Findings |

|---|---|---|---|

| GNE-049, CCS1477 | Prostate Cancer (CRPC) | In vitro, In vivo (xenograft, AR-SV driven models) | Inhibits AR signaling and proliferation; regulates AR and c-MYC. thno.orgnih.gov |

| CBPD-409 (Degrader) | Prostate Cancer (CRPC) | In vivo (xenograft models) | Potent tumor growth inhibition; synergy with AR antagonists. abcam.co.jp |

| FT-6876 | Breast Cancer (AR+ TNBC) | In vitro (cell lines), In vivo (xenograft models) | Reduces H3K27Ac, inhibits AR/ER target genes, and suppresses tumor growth. tandfonline.comresearchgate.net |

| IACS-70654 | Breast Cancer (TNBC) | In vivo (syngeneic models) | Suppressed growth of neutrophil-enriched tumors by reducing TANs and activating immunity. researchgate.net |

| A-485 | Lung Cancer (NSCLC) | In vitro (cell lines) | Causes growth arrest via senescence and autophagy. nih.gov |

| p300 Inhibition | Lung Cancer (CBP-deficient) | In vitro, In vivo | Essential for proliferation and tumor progression in CBP-deficient cells. nih.gov |

| NEO2734 | Colorectal Cancer | In vitro (cell lines) | Induces cell death through DR5- and p53/PUMA-mediated pathways. hra.nhs.uk |

| Anacardic Acid | Colorectal Cancer (PTEN-deficient) | In vitro, In vivo (xenograft models) | Induces synthetic lethality by destabilizing AKT. |

| GNE-781 | Colorectal Cancer | In vivo (mouse models) | Suppresses tumor growth by enhancing anti-tumor immune response. thno.org |

Melanoma

In preclinical studies involving melanoma, the inhibition of CBP/p300 has demonstrated significant antineoplastic effects. The selective inhibition of the histone acetyltransferase (HAT) activity of p300/CBP has been shown to inhibit the growth of human melanoma cells. nih.gov This inhibition promotes cellular senescence, a state of irreversible cell growth arrest. nih.gov Global analysis of the p300 HAT transcriptome in human melanoma has revealed its role in promoting cell cycle progression and activating DNA repair pathways through direct transcriptional regulation. nih.gov

Furthermore, a novel p300/CBP bromodomain inhibitor, CCS1477, has been shown to decrease PD-L1 expression in human melanoma cell lines (A375/SK-MEL-28). aacrjournals.org In a syngeneic mouse melanoma model (B16-F10), CCS1477 treatment also reduced PD-L1 expression and significantly increased the infiltration of CD8+ and CD4+ T cells into the tumor. aacrjournals.org While monotherapy with CCS1477 or immune checkpoint inhibitors resulted in modest efficacy, their combination led to robust synergistic responses and tumor regression. aacrjournals.org This suggests that CBP/p300 inhibition can enhance the efficacy of immune checkpoint blockade therapy in melanoma. aacrjournals.org

Hepatocellular Carcinoma

In the context of hepatocellular carcinoma (HCC), the histone acetyltransferases CBP and p300 are considered critical drivers of oncogenesis. nih.gov p300 has been found to reprogram super-enhancers during HCC tumorigenesis, leading to the overexpression of oncogenes like MYC, MYCN, and CCND1, which in turn induces HCC cell proliferation and tumor progression in vivo. thno.org

Studies utilizing a novel p300 inhibitor, B029-2, have shown that targeting p300/CBP can attenuate HCC progression. aacrjournals.org This inhibitor was found to significantly decrease the proliferation and metastatic ability of HCC cells by regulating cancer metabolism and the transcription of enzymes involved in amino acid and nucleotide synthesis. aacrjournals.org Treatment with B029-2 also led to a reduction in tumor weight and the expression of Ki67, a proliferation marker, in mouse xenograft models. aacrjournals.org Another study highlighted that B029-2 suppresses the malignant phenotypes of HCC by inhibiting the proliferation, migration, and invasion of HCC cells. aacrjournals.org

Gastrointestinal Stromal Tumors

In preclinical models of gastrointestinal stromal tumors (GISTs), the inhibition of CBP/p300 has emerged as a promising therapeutic strategy. nih.gov GISTs are often characterized by activating mutations in KIT or PDGFRA. nih.gov While tyrosine kinase inhibitors are effective, resistance often develops. nih.gov

Research has shown that the selective HAT inhibitor C646 exerts antineoplastic effects on GIST cells. nih.gov Treatment with C646 reduced the proliferation of GIST cells. nih.gov Furthermore, both the depletion of CBP and p300 and the use of C646 led to the downregulation of ETS translocation variant 1 (ETV1) and the inactivation of KIT-dependent pathways. nih.gov While the transcriptional blockage of CBP, more so than p300, suppressed cell proliferation, the depletion of both enhanced caspase-3/7 activity, indicating an induction of apoptosis. nih.gov These findings suggest that CBP/p300 are viable antineoplastic targets in GISTs. nih.gov

Neuroblastoma

In high-risk neuroblastoma, the histone acetyltransferase EP300 (p300) has been identified as a selective dependency for cell survival. nih.gov Unlike its paralog CBP, which plays a limited role, EP300 is crucial for the growth of MYCN-amplified neuroblastoma. nih.gov The loss of EP300 in these cell lines results in a significant reduction of H3K27ac expression levels, a marker for active gene transcription. nih.gov

A proteolysis-targeting chimera (PROTAC) compound, JQAD1, which selectively targets p300 for degradation, has been shown to reduce the transcription of critical oncogenes like MYCN. nih.govthno.org This leads to the induction of apoptosis in neuroblastoma cells in vitro and the inhibition of tumor growth in mouse models. nih.govthno.org High levels of p300 expression in human neuroblastoma tissues have been correlated with poor patient prognosis, independent of other prognostic markers. thno.org These findings underscore the therapeutic potential of targeting p300 in neuroblastoma. nih.govthno.orgnih.gov

Effects of CBP/p300-IN-10 on Cancer Cell Phenotypes

Proliferation and Cell Cycle Progression Inhibition

The inhibition of CBP/p300 has been consistently shown to suppress cancer cell proliferation and induce cell cycle arrest across various cancer types. nih.gov In CBP-deficient lung and hematopoietic cancer cells, the p300-HAT inhibitor C646 specifically suppressed growth. aacrjournals.org Ablation of p300 in these cells induced a G1-S cell-cycle arrest. aacrjournals.org Similarly, in gastric cancer cell lines, C646 inhibited cell viability and cell cycle progression. spandidos-publications.com This was associated with the inhibition of cyclin D1 expression, a key regulator of the G1-S transition. spandidos-publications.com

In gastrointestinal stromal tumor (GIST) cells, the selective HAT inhibitor C646 reduced cell proliferation and induced cell cycle arrest. nih.gov Transcriptional blockage of CBP, in particular, was found to be more crucial for inhibiting proliferation than the blockage of p300. nih.gov In non-small cell lung cancer (NSCLC) cells, the selective p300/CBP inhibitor A-485 caused growth arrest. nih.gov Furthermore, in triple-negative breast cancer cells, inhibition of p300 led to a significant reduction in cell survival and proliferation, accompanied by a G2/M phase cell cycle arrest. aacrjournals.org In melanoma cells, the p300/CBP inhibitor C646 was also found to inhibit growth by promoting cellular senescence and blocking cell cycle progression. nih.gov

Apoptosis Induction

In addition to inhibiting proliferation, targeting CBP/p300 also induces apoptosis, or programmed cell death, in cancer cells. In CBP-deficient cancer cells, the ablation of p300 was followed by apoptosis. aacrjournals.org Similarly, in gastrointestinal stromal tumor (GIST) cells, the depletion of both CBP and p300, as well as treatment with the inhibitor C646, led to the induction of apoptosis, as indicated by enhanced caspase-3/7 activity. nih.govspandidos-publications.com

In gastric cancer cell lines, C646 treatment promoted cell apoptosis. spandidos-publications.com In triple-negative breast cancer, inhibition of p300 was also found to induce apoptosis. aacrjournals.org Furthermore, in bladder cancer cells, the combined inhibition of CBP and p300 impaired cell proliferation and induced apoptosis. ijbs.com These findings highlight the pro-apoptotic effects of CBP/p300 inhibition as a key mechanism of its anticancer activity. nih.govaacrjournals.orgaacrjournals.org

Modulation of Cancer Stem Cell Properties

The histone acetyltransferases (HATs) CBP and p300 are crucial in regulating the characteristics of cancer stem cells (CSCs). oncotarget.com These proteins can influence whether stem cells proliferate and maintain their "stemness" or undergo differentiation. mdpi.com Disrupting the interaction between CBP and β-catenin, for instance, can trigger differentiation in both normal human pluripotent stem cells and in cancer stem/progenitor cells. mdpi.com Conversely, reducing the cellular levels of p300 has been shown to decrease β-catenin/TCF-mediated transcription and inhibit transformations driven by β-catenin. mdpi.com

In the context of hematological malignancies, the interaction between p300/CBP and the transcription factor c-Myb is essential for the self-renewal and malignant transformation of leukemia stem cells. oncotarget.com Furthermore, the fusion protein AML1-ETO, a key driver in leukemogenesis, is acetylated by p300. Inhibiting p300 leads to decreased acetylation of AML1-ETO and impairs the self-renewal capacity of leukemia stem cells. oncotarget.com

The role of CBP and p300 in Wnt signaling also highlights their influence on CSCs. CBP-mediated Wnt signaling is linked to cell proliferation and the maintenance of a stem cell state, whereas p300-mediated Wnt activity is associated with differentiation. jcancer.org This differential role suggests that the balance between CBP and p300 activity is critical in determining the fate of CSCs. jcancer.org

Inhibition of Migration, Invasion, and Metastasis

The CBP/p300 proteins are implicated in the progression of cancer, including the critical processes of migration, invasion, and metastasis. researchgate.netnih.gov Overexpression of CBP/p300 can lead to increased transcription of oncogenes, thereby promoting these malignant behaviors. mdpi.com

In non-small cell lung cancer, p300 elevates the transcription of IL-6 in both macrophages and cancer cells. This leads to an increase in mesenchymal markers and a decrease in epithelial markers, a hallmark of the epithelial-mesenchymal transition (EMT) that facilitates cancer cell migration and invasion. nih.govthno.org Similarly, in breast cancer, high expression of p300 is associated with increased invasion and migration. Silencing the p300 gene in breast cancer cells has been shown to inhibit the expression of genes associated with invasion and metastasis, such as MMP9, VEGF, and uPA. e-century.us

Studies in prostate cancer have also demonstrated that depleting p300 or CBP impairs the wound-healing ability of cancer cells in scratch assays, indicating a role in cell motility. aacrjournals.org The inhibition of p300 in prostate cancer cells decreases their invasive capacity through a mechanism dependent on MMP-2 and MMP-9. aacrjournals.org Furthermore, in hepatocellular carcinoma, inhibiting p300/CBP has been found to significantly decrease the metastatic ability of the cancer cells. aacrjournals.org The hypoxia-inducible factor (HIF-1α) pathway, which is crucial for tumor progression and metastasis under hypoxic conditions found in solid tumors, is another area where CBP/p300 plays a role. mdpi.com CBP and p300 act as transcriptional co-activators for HIF-1α, and inhibiting this interaction is an attractive strategy for hindering tumor growth. mdpi.comresearchgate.net

Impact on DNA Damage Repair Pathways (e.g., Homologous Recombination)

The histone acetyltransferases CBP and p300 are involved in various fundamental cellular processes, including the response to DNA damage. mdpi.com In acute myeloid leukemia, CBP/p300 are essential for the transcription of genes involved in DNA replication and repair, as well as mitosis and cell cycle progression. nih.gov This highlights their critical role in maintaining the machinery necessary for leukemia cell proliferation and immortalization. nih.gov

The MYST family of HATs, which is distinct from the p300/CBP family, is also known to be responsible for DNA repair and gene silencing. oncotarget.com While CBP/p300's direct role in specific DNA repair pathways like homologous recombination is an area of ongoing research, their general involvement in the DNA damage response underscores their importance in maintaining genomic stability and cell survival, processes that are often dysregulated in cancer.

Modulation of Immune Evasion and Tumor Microenvironment (e.g., T regulatory cells, myeloid-derived suppressor cells, neutrophil accumulation, IFN response)

CBP/p300 play a significant role in shaping the tumor microenvironment and facilitating immune evasion. nih.gov They are involved in the recruitment and function of immunosuppressive cells like T regulatory cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govthno.org

T regulatory cells (Tregs): CBP/p300 are crucial for the differentiation and function of Tregs. nih.govresearchgate.netnih.gov They induce H3K27 acetylation at the promoters and enhancers of genes essential for Treg survival and function, such as STAT pathway genes, FOXP3, and GATA3, leading to their increased expression. researchgate.netthno.org This ultimately suppresses cytotoxic T-cell-driven immunity. researchgate.netthno.org Inhibition of CBP/p300 has been shown to impair the differentiation of human CD4+ T-cells into Tregs, suggesting a therapeutic strategy to promote a pro-inflammatory tumor microenvironment. mdpi.com

Myeloid-derived suppressor cells (MDSCs): The bromodomain of CBP/EP300 is a key regulator of H3K27 acetylation in MDSCs, affecting the expression of pro-tumorigenic genes. nih.gov Inhibition of the CBP/EP300 bromodomain can alter intratumoral MDSCs, converting them from a suppressive to an inflammatory phenotype by downregulating STAT pathway-related genes and inhibiting Arg1 and iNOS. nih.govnih.gov This can decrease MDSC differentiation and function, thereby boosting anti-tumor immunity. nih.govthno.org

Neutrophil Accumulation: In triple-negative breast cancer, a high frequency of tumor-associated neutrophils (TANs) is linked to a poor prognosis. jci.org A selective CBP/P300 bromodomain inhibitor, IACS-70654, has been shown to reduce TANs and inhibit the growth of neutrophil-enriched tumor models. jci.org This is achieved by reducing the tumor-driven abnormal differentiation and proliferation of neutrophil progenitors in the bone marrow. jci.org

IFN Response and Antigen Presentation: CBP/p300 inhibition can also stimulate an immune response by inducing an IFN response and MHC class I (MHCI) expression in tumor cells. jci.org This enhances antigen presentation, making tumor cells more visible to the immune system. pnas.org Specifically, the p300/CBP bromodomain is essential for H3K27 acetylation at PD-L1 enhancers; inhibiting this reduces PD-L1 expression. nih.gov By decreasing PD-L1 and modulating the immunosuppressive tumor microenvironment, CBP/p300 inhibitors can enhance the efficacy of immune checkpoint blockade therapy. nih.gov

Inflammatory and Autoimmune Disease Research

Psoriasis and Psoriasis-Like Skin Inflammation

The selective CBP/p300 bromodomain inhibitor, CBP30, has shown potential as a therapeutic agent for human type-17-mediated autoimmune diseases, which include psoriasis. pnas.org The rationale for this stems from the significant role that CBP/p300 play in the production of IL-17A, a key cytokine in the pathogenesis of psoriasis and other inflammatory conditions. researchgate.net By inhibiting the CBP/p300 bromodomain, CBP30 can effectively reduce the secretion of IL-17A. researchgate.netmedchemexpress.com

Type-17-Mediated Diseases (e.g., Ankylosing Spondylitis, Psoriatic Arthritis)

Th17 responses are central to a variety of human autoimmune diseases, and targeting this pathway has shown considerable therapeutic promise. pnas.orgnih.gov The selective inhibition of the CBP/p300 bromodomains presents an alternative approach to dampen these responses. pnas.orgnih.gov

Preclinical studies using cells from patients with ankylosing spondylitis and psoriatic arthritis, both of which are Th17-driven diseases, have demonstrated that the selective CBP/p300 bromodomain inhibitor CBP30 strongly reduces the secretion of IL-17A. pnas.orgresearchgate.netnih.gov This inhibitory effect on IL-17A production was observed in Th17 cells from both healthy donors and patients with these conditions. pnas.orgmedchemexpress.comnih.gov

Transcriptional profiling of human T cells treated with CBP30 revealed a more restricted effect on gene expression compared to the broader activity of pan-BET bromodomain inhibitors like JQ1. pnas.orgnih.gov This selectivity suggests that targeting the CBP/p300 bromodomain could lead to fewer side effects than broader-acting epigenetic inhibitors. pnas.orgnih.gov The potent and selective nature of CBP/p300 bromodomain inhibition by compounds like CBP30 supports its further investigation as a potential therapeutic for human type-17-mediated diseases. pnas.orgresearchgate.net

Modulation of T Cell Activation and Cytokine Signaling (e.g., IL-17A, IL-2, IFN-γ, IL-4)

The inhibition of the transcriptional coactivators CREB-binding protein (CBP) and p300 has been identified as a significant mechanism for modulating T cell function. These proteins are crucial for regulating gene expression during T cell activation through the acetylation of histone 3 at Lysine 27 (H3K27ac), particularly at the enhancer and promoter regions of proinflammatory cytokine genes. researchgate.netnih.govnih.gov The targeted deletion of CBP or p300 in murine thymocytes has been shown to impair T cell development and reduce the number of peripheral T cells. researchgate.netnih.gov

Research utilizing selective CBP/p300 inhibitors, such as iCBP112 and SGC-CBP30, has demonstrated a potent suppressive effect on T cell activation and the subsequent signaling pathways. researchgate.netnih.govmedchemexpress.com In studies involving CD4+ T cells from healthy individuals and patients with autoimmune diseases like Juvenile Idiopathic Arthritis (JIA), treatment with the inhibitor iCBP112 led to a significant reduction in the expression of multiple proinflammatory cytokines. researchgate.netnih.govmdpi.com Specifically, the production of key cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-17A (IL-17A) was suppressed. researchgate.netnih.govmdpi.comresearchgate.net This suggests that the inhibition of CBP/p300 interferes with the transcriptional programs essential for T cell-mediated inflammation. mdpi.com

Further studies focusing on Th17 cells, which are critical in various autoimmune diseases, revealed that the selective CBP/p300 bromodomain inhibitor SGC-CBP30 significantly reduces the secretion of IL-17A. medchemexpress.comresearchgate.netpnas.org In T cells from patients with ankylosing spondylitis and psoriatic arthritis, SGC-CBP30 was shown to inhibit IL-17A production. pnas.org Interestingly, the inhibitor had a more specific effect on Th17-associated cytokines compared to pan-BET bromodomain inhibitors like JQ1, which affected a broader range of genes. pnas.org The combined deletion of both CBP and p300 in regulatory T cells (Tregs) results in fatal autoimmunity, highlighting their critical, dose-dependent role in maintaining immune homeostasis. nih.gov

The table below summarizes the observed effects of CBP/p300 inhibition on T cell cytokine production from various studies.

| Cytokine | Effect of CBP/p300 Inhibition | Model System | Inhibitor Used |

| IL-17A | Decreased expression/secretion. researchgate.netresearchgate.netpnas.org | Human CD4+ T cells, JIA patient T cells, Th17 cells from AS & PSA patients. researchgate.netresearchgate.netpnas.org | iCBP112, SGC-CBP30. researchgate.netpnas.org |

| IL-2 | Decreased expression. researchgate.netnih.gov | Human CD4+ T cells. researchgate.netnih.gov | iCBP112. researchgate.net |

| IFN-γ | Decreased expression. researchgate.netnih.gov | Human CD4+ T cells, Teff cells from CBP/p300 knockout mice. researchgate.netnih.gov | iCBP112. researchgate.net |

| IL-4 | Decreased expression. researchgate.netnih.gov | Human CD4+ T cells, Teff cells from CBP/p300 knockout mice. researchgate.netnih.gov | iCBP112. researchgate.net |

These findings underscore the potential of targeting CBP/p300 to modulate T cell-driven immune responses in the context of autoimmune and inflammatory diseases. mdpi.com

Neurological and Neurodegenerative Research

Neuroprotective Effects in Ischemic Stroke Models

The histone acetyltransferases CBP and p300 are implicated in the cellular response to ischemic brain injury. Research indicates that these proteins can have neuroprotective roles in the context of stroke. nih.gov For instance, CBP/p300 has been shown to exert strong neuroprotective effects in the hippocampal CA1 region following global cerebral ischemia. nih.gov This protective function is partly attributed to its ability to acetylate and thereby influence the activity of proteins involved in cell death pathways, such as p53. nih.govingentaconnect.com

Studies using cortical neurons subjected to oxygen and glucose deprivation (OGD/RX), an in vitro model of ischemia, have revealed that inhibiting p300 can increase neuronal damage. nih.gov Conversely, the upregulation of p300 activity enhances the resistance of cells to ischemia and mitigates post-ischemic damage. nih.gov The activity of CBP/p300 is also linked to the regulation of matrix metalloproteinase-9 (MMP-9), an enzyme that contributes to blood-brain barrier disruption and neuroinflammation after a stroke. nih.gov Knockdown of CBP/p300 co-activators has been found to decrease the expression of MMP-9. nih.gov Although the precise mechanisms are still under investigation, these findings highlight the potential for targeting CBP/p300 activity as a therapeutic strategy for reducing brain injury in ischemic stroke. mdpi.com

Role in Neuronal Growth and Development

CBP and p300 are recognized as crucial regulators of neurodevelopment and neuronal plasticity. nih.gov These paralogous proteins are essential during the development of the nervous system, influencing processes from the proliferation of neural precursors to their differentiation into specific neural cell types. nih.govmdpi.com They interact with numerous transcription factors, including the cAMP-response element binding protein (CREB), to facilitate the gene expression necessary for neuron survival and synaptic plasticity. nih.gov

While CBP and p300 have some overlapping functions, studies using ex vivo neurosphere models have revealed unique, nonredundant roles in neural development. mdpi.com The combined loss of both proteins severely impairs the self-renewal and proliferation of neural stem cells. mdpi.com However, the absence of just one of these proteins is sufficient to compromise the differentiation of neural stem cells into both neurons and astrocytes. mdpi.com Single-nucleus RNA sequencing has confirmed that the ablation of CBP or p300 leads to divergent paths of neural differentiation, underscoring their distinct functions. mdpi.com Specifically, CBP has been shown to be particularly important for the epigenetic regulation of neuronal plasticity gene programs in the adult brain in response to stimuli, a role not fully shared by p300. jneurosci.org

Other Biological Contexts

Mitochondrial Stress Response and Longevity Pathways

CBP/p300 has been identified as an evolutionarily conserved regulator that connects mitochondrial stress responses to longevity. nih.govresearchgate.netnih.gov In the nematode C. elegans, the CBP/p300 ortholog, cbp-1, is an essential regulator of the mitochondrial unfolded protein response (UPRmt). nih.govfrontiersin.org The UPRmt is a key defense pathway activated by mitochondrial stress. nih.gov CBP-1 acts upstream of UPRmt transcription factors to induce a wide array of UPRmt genes, which in turn helps to restore mitochondrial function and extend lifespan. nih.govresearchgate.net

This role appears to be conserved in mammals. nih.gov In mouse and human populations, the expression levels of CBP/p300 show a positive correlation with UPRmt transcripts and with longevity. nih.govresearchgate.net Inhibition of CBP/p300 disrupts the UPRmt in mammalian cells, whereas overexpression of p300 is sufficient to activate this stress response pathway. nih.govresearchgate.net Upon cellular stress, the heat shock factor 1 (HSF1) is acetylated by p300/CBP, a modification that helps to quench the heat shock response by promoting the dissociation of HSF1 from DNA. embopress.org These findings highlight a critical role for CBP/p300 in orchestrating cellular stress responses that are tightly linked to health and the aging process. nih.govnih.gov

Vascular Smooth Muscle Cell Plasticity

The histone acetyltransferases p300 and CBP play distinct and, in fact, opposing roles in the phenotypic plasticity of vascular smooth muscle cells (VSMCs). ahajournals.orgahajournals.org This plasticity, or the ability of VSMCs to switch between a differentiated, contractile state and a dedifferentiated, synthetic state, is a key factor in both vascular repair and the development of cardiovascular diseases like atherosclerosis and neointimal hyperplasia. ahajournals.orgresearchgate.netplos.org

Research has shown that p300 promotes the differentiated phenotype of VSMCs. ahajournals.orgahajournals.orgresearchgate.net It is required for the expression of contractile genes and inhibits cell migration. ahajournals.orgresearchgate.net In contrast, CBP promotes the dedifferentiated phenotype, which is characterized by the repression of contractile genes and enhanced migration. ahajournals.orgresearchgate.net In mouse models of arterial wire injury, which induces neointimal hyperplasia, p300 expression in the medial layer was repressed, while CBP expression was induced in the neointima. ahajournals.orgresearchgate.net Consequently, smooth muscle cell-specific knockout of p300 led to severe intimal hyperplasia, whereas knockout of CBP was protective against it. ahajournals.orgresearchgate.net These findings reveal that p300 and CBP are not redundant but serve as distinct regulators of VSMC phenotype, with significant implications for understanding and potentially treating vascular diseases. ahajournals.orgresearchgate.net

Methodological Approaches in Cbp/p300 in 10 Research

Biochemical and Biophysical Assays for Compound Characterization

Biochemical and biophysical assays are fundamental to understanding the direct interaction of CBP/p300-IN-10 with its targets and its immediate functional consequences. These assays provide quantitative data on the compound's potency and selectivity.

Histone acetyltransferase (HAT) activity assays are crucial for directly measuring the inhibitory effect of compounds on p300/CBP. These assays typically involve incubating the p300/CBP enzyme with a histone substrate and radiolabeled acetyl-CoA. The transfer of the acetyl group to the histone is then quantified.

CBP/p300-IN-10 has been shown to be a highly potent inhibitor of both p300 and CBP, with IC50 values of 26 nM and 39 nM, respectively. medchemexpress.com In cellular assays, such as in LK2 cells, CBP/p300-IN-10 inhibited H3K27ac activity with an IC50 of 22 nM. medchemexpress.com

A common method involves using a synthetic peptide corresponding to the N-terminus of histone H4 as a substrate. aacrjournals.org The reaction products can be separated by gel electrophoresis and visualized by fluorography or quantified using a phosphorimager. nih.gov Another approach utilizes a FRET-based assay with a reporter fusion protein, which allows for real-time measurement of HAT activity in live cells. nih.gov

The apparent Km values for substrates like histone H4 and acetyl-CoA can also be determined through these assays, providing deeper insights into the enzyme kinetics. oup.com For instance, the apparent Km of the p300 acetyltransferase domain for histone H4 has been determined to be 2.7 µM, and for acetyl-CoA, it is 9.8 µM. oup.com

Table 1: Inhibitory Activity of CBP/p300-IN-10

| Target | Assay Type | IC50 Value | Cell Line (if applicable) |

|---|---|---|---|

| p300 | Biochemical HAT Assay | 26 nM | N/A |

| CBP | Biochemical HAT Assay | 39 nM | N/A |

| H3K27ac Activity | Cellular Assay | 22 nM | LK2 |

While HAT activity assays measure the catalytic inhibition, bromodomain binding assays assess the ability of a compound to interfere with the interaction between the p300/CBP bromodomain and acetylated lysine (B10760008) residues on histones and other proteins. The bromodomain is a "reader" module that recognizes acetylated lysines, a crucial step in chromatin remodeling and transcriptional activation. uzh.chacs.org

Techniques such as time-resolved fluorescence resonance energy transfer (TR-FRET) and bioluminescence resonance energy transfer (BRET) are employed to measure the binding affinity of inhibitors to the bromodomain. aacrjournals.org For example, the inhibitor GNE-049 demonstrated a high affinity for the CBP and p300 bromodomains with IC50 values of 1.1 nM and 2.3 nM, respectively, in a biochemical binding assay. aacrjournals.org These assays are critical for developing selective inhibitors that target the bromodomain-mediated functions of p300/CBP. pnas.org

DNA pull-down assays are utilized to investigate how the inhibition of p300/CBP affects the assembly of transcriptional complexes on DNA. pnas.org In this technique, a biotinylated DNA probe containing a specific promoter sequence is incubated with nuclear extracts or purified proteins. The DNA-protein complexes are then "pulled down" using streptavidin beads, and the associated proteins are identified by Western blotting.

These studies can reveal whether the inhibition of p300/CBP HAT activity affects the recruitment of other transcription factors or co-activators to the promoter. nih.govpnas.orgportlandpress.com For example, it has been shown that p300/CBP can act as a scaffold for the formation of transcriptional complexes. nih.gov DNA pull-down assays can demonstrate how inhibitors like CBP/p300-IN-10 might disrupt this scaffolding function, leading to the disassembly of nucleosomes and altered gene expression. pnas.org

Cellular and Molecular Biology Techniques for Mechanism Elucidation

To understand the downstream consequences of CBP/p300-IN-10 activity within a cellular context, a range of molecular biology techniques are employed. These methods allow researchers to connect the biochemical inhibition of p300/CBP to changes in gene and protein expression.

The inhibition of p300/CBP acetyltransferase activity is expected to alter the expression of genes regulated by these coactivators. Several techniques are used to quantify these changes:

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific target genes. embopress.orgplos.org For example, studies have used qRT-PCR to show that the expression of genes like Areg and Rgs2 is reduced in cells lacking CBP/p300, while others like Nr4a3 are more highly expressed. embopress.org

RNA Sequencing (RNA-Seq): This powerful technique provides a comprehensive, unbiased view of the entire transcriptome. uzh.chaacrjournals.org RNA-seq can identify all genes that are up- or down-regulated following treatment with a CBP/p300 inhibitor. aacrjournals.org For instance, genome-wide gene expression analysis has revealed that MYC is a major factor responsible for the synthetic lethality observed when p300 is ablated in CBP-deficient cells. aacrjournals.org

Genome-wide Gene Expression Analysis: This broader category includes techniques like microarrays and RNA-seq to assess changes in gene expression across the entire genome. oup.comnih.govucla.edu Such analyses have shown that CBP and p300 can have both overlapping and distinct roles in regulating gene expression. nih.gov

Table 2: Examples of Genes Regulated by CBP/p300

| Gene | Effect of CBP/p300 Inhibition/Deletion | Analytical Technique |

|---|---|---|

| Areg | Reduced Expression | qRT-PCR |

| Rgs2 | Reduced Expression | qRT-PCR |

| Nr4a3 | Increased Expression | qRT-PCR |

| MYC | Downregulated Expression | Genome-wide Gene Expression Analysis |

| BRCA1 | Downregulated Expression | qRT-PCR, Western Blot |

| RAD51 | Downregulated Expression | qRT-PCR, Western Blot |

To confirm that the observed changes in gene expression translate to the protein level and to directly assess the impact on histone modifications, researchers use the following techniques:

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. uzh.chresearchgate.net It is essential for verifying that changes in mRNA levels, as measured by qRT-PCR or RNA-seq, result in corresponding changes in protein expression. Western blotting is also crucial for directly measuring the levels of histone modifications, such as H3K27ac. researchgate.netresearchgate.net Studies have shown a significant decrease in global H3K27ac levels upon silencing of p300. uzh.chresearchgate.net

Immunostaining for H3K27ac: This technique, often performed on cells or tissue sections, allows for the visualization of H3K27ac levels and their localization within the cell nucleus. researchgate.netnih.govoup.com A reduction in H3K27ac staining after treatment with a CBP/p300 inhibitor provides direct visual evidence of the compound's on-target activity in a cellular context. researchgate.netnih.gov For example, a significant reduction in H3K27ac abundance was observed in the islets of mice treated with a CBP/p300 inhibitor. researchgate.net

These methodological approaches, from biochemical assays to genome-wide analyses, provide a multi-faceted understanding of how CBP/p300-IN-10 and other similar inhibitors function, paving the way for their potential therapeutic applications.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation Mapping

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a pivotal technique used to map the genome-wide localization of proteins and post-translational histone modifications. In the context of CBP/p300-IN-10 research, ChIP-seq is instrumental in elucidating how the inhibition of CBP/p300 affects the epigenetic landscape, particularly the acetylation of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac). These marks are critical for enhancer and promoter activity.

Studies have shown that CBP and p300 are key enzymes responsible for H3K27 and H3K18 acetylation. aacrjournals.org ChIP-seq analyses have revealed that the binding of p300/CBP to chromatin can be used to identify transcriptional enhancers. tandfonline.com The inhibition of CBP/p300 catalytic activity leads to a preferential deacetylation of enhancer elements across the genome. nih.gov For instance, treatment of multiple myeloma cells with a p300/CBP inhibitor resulted in a progressive, genome-wide deacetylation of histones. nih.gov

In various cancer models, ChIP-seq has demonstrated that inhibition of CBP/p300 leads to a reduction in H3K27ac levels at the enhancers of key oncogenes. For example, in luminal breast cancer, a CBP/p300 inhibitor was shown to suppress H3K27 acetylation in the enhancers of estrogen receptor (ER) target genes, such as MYC and CCND1, which correlated with their decreased expression. mdpi.com Similarly, in CBP-deficient lung cancer cells, depletion of p300 resulted in reduced histone acetylation in the promoter region of the MYC gene, leading to its downregulation. aacrjournals.org

The application of ChIP-seq extends to understanding the broader regulatory networks affected by CBP/p300 inhibition. Genome-wide mapping has shown that p300 and CBP can have both overlapping and distinct binding sites, suggesting specific targets for each acetyltransferase. oup.com These binding patterns can change upon cellular stimulation, highlighting the dynamic nature of CBP/p300-mediated transcriptional regulation. oup.com

Cell Proliferation, Viability, and Apoptosis Assays (e.g., Caspase-3/7 activity, colony formation)

A variety of in vitro assays are employed to assess the impact of CBP/p300-IN-10 and other CBP/p300 inhibitors on cancer cell survival and growth. These assays are crucial for determining the therapeutic potential of such compounds.

Cell Proliferation and Viability Assays: Assays like the MTT assay, CCK-8 assay, and CyQuant Direct Cell Proliferation assay are commonly used to measure the anti-proliferative effects of CBP/p300 inhibitors. ijbs.comnih.govspandidos-publications.comcellcentric.com Studies have consistently shown that inhibition of CBP/p300 can reduce the proliferation of various cancer cell lines, including those from prostate cancer, non-small cell lung cancer, and gastrointestinal stromal tumors. nih.govaacrjournals.orgnih.govspandidos-publications.com For example, the p300/CBP HAT inhibitor C646 was found to inhibit the proliferation of hepatocellular carcinoma (HCC) cell lines in a dose-dependent manner. spandidos-publications.com

Colony Formation Assays: This long-term assay measures the ability of a single cell to grow into a colony, providing insight into the cytostatic or cytotoxic effects of a compound. Depletion or inhibition of p300 has been shown to significantly reduce the colony-forming ability of various cancer cells, including those with CBP deficiencies. aacrjournals.orgnih.govpnas.orgresearchgate.net For instance, in CBP-deficient cancer cells, siRNA-mediated knockdown of p300 led to a marked decrease in colony formation. aacrjournals.org

Apoptosis Assays: To determine if the observed reduction in cell viability is due to programmed cell death, apoptosis assays are performed. A common method is to measure the activity of executioner caspases, such as caspase-3 and caspase-7. Increased caspase-3/7 activity is a hallmark of apoptosis. Treatment with CBP/p300 inhibitors has been shown to induce apoptosis in a range of cancer cell lines, including prostate cancer, gastrointestinal stromal tumors, and bladder cancer cells. ijbs.comaacrjournals.orgspandidos-publications.comaacrjournals.org For example, downregulation of p300 in prostate cancer cells led to a significant increase in caspase-3/7 activity. aacrjournals.org Another method to detect apoptosis is Annexin V staining, which identifies cells in the early stages of apoptosis. aacrjournals.org

The table below summarizes findings from various studies using these assays to evaluate CBP/p300 inhibition.

| Assay Type | Cancer Type | Key Findings |

| Cell Proliferation (CCK-8) | Non-Small Cell Lung Cancer | Down-regulation of p300 reduced cell proliferation. nih.gov |

| Cell Proliferation (MTT) | Hepatocellular Carcinoma | C646 inhibited proliferation of HCC cell lines. spandidos-publications.com |

| Colony Formation | CBP-deficient cancers | p300 depletion was lethal and reduced colony formation. aacrjournals.orgresearchgate.net |

| Colony Formation | Non-Small Cell Lung Cancer | Down-regulation of p300 decreased clonogenic ability. nih.gov |

| Caspase-3/7 Activity | Prostate Cancer | Depletion of p300 increased caspase-3/7 activity. aacrjournals.orgaacrjournals.org |

| Caspase-3/7 Activity | Gastrointestinal Stromal Tumors | Downregulation of CBP and p300 enhanced caspase-3/7 activity. spandidos-publications.com |

| Caspase-3 Activity | Bladder Cancer | Simultaneous suppression of CBP and p300 increased caspase-3 activity. ijbs.com |

Reporter Gene Assays for Pathway Activity (e.g., Wnt reporter genes)

Reporter gene assays are a powerful tool to investigate the effect of CBP/p300-IN-10 on specific signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for a specific transcription factor.

In the context of the Wnt pathway, the TOPFLASH reporter is commonly used. It contains TCF/LEF binding sites, and its activation reflects the transcriptional activity of the β-catenin/TCF complex. Conversely, the FOPFLASH reporter, which has mutated TCF/LEF binding sites, is used as a negative control.

Research has shown that CBP and p300 can act as coactivators for β-catenin, potentiating its transcriptional activity. nih.gov Reporter assays have been used to demonstrate that p300 can synergize with β-catenin to stimulate the activity of the siamois promoter, a known Wnt target gene. nih.gov Interestingly, the role of CBP/p300 in Wnt signaling appears to be bimodal. While they can act as coactivators, some studies suggest they can also repress Wnt signaling. For example, siRNA knockdown of CBP and p300 in human colorectal cancer cells (SW480) led to a significant increase in the activation of a Wnt reporter gene, suggesting a repressive role in this context. nih.gov

Furthermore, specific inhibitors have been developed to target the interaction between β-catenin and either CBP or p300. For instance, ICG-001 is a small molecule that selectively blocks the interaction between CBP and β-catenin. jcancer.org Reporter assays have been instrumental in characterizing the specificity of such inhibitors. For example, compounds like YH249 have been identified as selective p300/β-catenin antagonists because they inhibit SuperTopflash activity without affecting a survivin/luciferase reporter, which is a CBP-Wnt target. nih.govmdpi.com

The table below illustrates the use of reporter gene assays in CBP/p300 research.

| Reporter Assay | Cell Line | Key Findings |

| Siamois promoter-luciferase | Human 293 cells | p300 potentiates β-catenin-mediated activation of the siamois promoter. nih.gov |

| TOPFLASH/FOPFLASH | Human SW480 cells | siRNA knockdown of CBP and p300 causes a significant increase in Wnt reporter gene activation. nih.gov |

| TOPFLASH/FOPFLASH | Mouse 3T3 p300(+/-) cells | The small molecule IQ-1 increased TOPFLASH activity, suggesting coactivator-specific effects. pnas.org |

| Survivin promoter-luciferase | Colorectal Cancer cells | Used to assess the specificity of a p300/β-catenin interaction inhibitor, YH249. nih.gov |

siRNA/shRNA-Mediated Knockdown Studies of CBP/p300

RNA interference (RNAi) technologies, including small interfering RNA (siRNA) and short hairpin RNA (shRNA), are fundamental tools for studying the specific functions of CBP and p300. By transiently (siRNA) or stably (shRNA) silencing the expression of the CREBBP (CBP) and EP300 (p300) genes, researchers can dissect their individual and combined roles in cellular processes.